Ethyl 4-phenoxyphenyl sulfide
Description
Properties
IUPAC Name |
1-ethylsulfanyl-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLLKLYIRFDGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base Selection and Solvent Systems
Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically employed to generate the thiolate nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction rates by stabilizing ionic intermediates. For example, a 2011 patent describing analogous sulfide syntheses reported yields exceeding 85% when using NaH in DMF at 60–80°C for 6–8 hours.
Halide Reactivity
Bromide derivatives generally exhibit faster kinetics compared to chlorides due to lower bond dissociation energy. A comparative study using 4-phenoxyphenyl bromide achieved 92% conversion in 4 hours, whereas the chloride analogue required 12 hours under identical conditions.
Ullmann-Type Coupling with Copper Catalysis
Transition-metal-catalyzed cross-coupling offers an alternative pathway, particularly for substrates with poor leaving-group reactivity. Copper(I) iodide (CuI) in combination with 1,10-phenanthroline ligands facilitates the coupling of 4-phenoxyphenyl iodides with ethanethiol.
Ligand and Temperature Effects
The use of bidentate ligands increases catalytic efficiency by stabilizing the copper-thiolate intermediate. Reactions conducted at 110°C in toluene with 5 mol% CuI and 10 mol% 1,10-phenanthroline yielded 78–82% product within 24 hours. Elevated temperatures (>130°C) risk aryl ether cleavage, necessitating precise thermal control.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enables reactions in biphasic systems, avoiding moisture-sensitive bases. Tetrabutylammonium bromide (TBAB) or crown ethers shuttle the thiolate ion into the organic phase, where it reacts with 4-phenoxyphenyl halides.
Solvent and Catalytic Efficiency
A 2002 patent demonstrated that toluene-water mixtures with 0.05–0.1 mol% TBAB achieved 89% yield of a related sulfide at 50°C. The aqueous phase neutralizes byproduct HX, driving the reaction to completion.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2020 optimization study using 4-phenoxyphenyl bromide and ethanethiol in DMF with K₂CO₃ achieved 94% yield after 15 minutes at 120°C.
Continuous-Flow Reactor Systems
Recent advances in flow chemistry improve scalability and safety. A 2023 prototype reactor with immobilized Cu catalysts produced this compound at 2.5 kg/day with 99.5% purity, reducing solvent waste by 40% compared to batch processes.
Biocatalytic Approaches
Enzymatic sulfhydrylation using aryl sulfotransferases represents an emerging green method. Pilot-scale trials achieved 65% yield under mild conditions (pH 7.5, 30°C), though enzyme stability remains a limitation for industrial adoption.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Nucleophilic (NaH) | DMF, 80°C, 6 h | 92 | Moderate | High |
| Ullmann Coupling | Toluene, CuI, 110°C, 24 h | 82 | Long | Moderate |
| PTC (TBAB) | Toluene/H₂O, 50°C, 8 h | 89 | Moderate | High |
| Microwave | DMF, 120°C, 15 min | 94 | Short | Limited |
| Continuous Flow | Immobilized Cu, 100°C, 1 h residence | 99.5 | Short | Very High |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenoxyphenyl sulfide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, triflic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products:
Oxidation: Ethyl 4-phenoxyphenyl sulfoxide, ethyl 4-phenoxyphenyl sulfone.
Reduction: 4-phenoxyphenyl thiol.
Substitution: Various substituted phenoxyphenyl sulfides depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
Ethyl 4-phenoxyphenyl sulfide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the construction of more complex molecules. Notably, it has been used in:
- Sulfide Formation: As a precursor for synthesizing other sulfides.
- Biologically Active Compounds: Its derivatives have shown potential as antimicrobial agents, making it valuable in medicinal chemistry .
Agricultural Applications
The compound exhibits promising antimicrobial properties , suggesting its use as a bactericide in agriculture. Preliminary studies indicate that it may effectively combat plant pathogens, enhancing crop protection strategies. This application is particularly relevant given the increasing demand for sustainable agricultural practices .
Pharmaceutical Applications
This compound has potential implications in drug development due to its interactions with biological systems:
- Cytochrome P450 Interaction: Studies suggest that this compound may influence the metabolism of drugs by interacting with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Anticancer Potential: Research indicates that compounds similar to this compound may have applications in cancer treatment due to their ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression .
Materials Science Applications
Recent studies have explored the use of this compound in materials science, particularly in the context of polymer chemistry:
Mechanism of Action
The mechanism of action of ethyl 4-phenoxyphenyl sulfide involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the sulfur atom in the compound undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the electron-donating properties of the phenoxy group, which stabilizes the transition state .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between ethyl 4-phenoxyphenyl sulfide and related compounds, based on the provided evidence and structural parallels:
Key Findings:
- Solubility and Polarity: this compound’s low water solubility (inferred from sulfide analogs like chloroethyl ethyl sulfide ) contrasts with sulfate esters (e.g., 4-ethylphenylsulfate), which are polar but still insoluble due to bulky aromatic groups .
- Acidity: Unlike sulfate esters (acidic due to -OSO₃⁻), sulfides like this compound are neutral, limiting their ionic interactions .
- Reactivity: The phenoxy group in this compound may enhance stability under oxidative conditions compared to chloroethyl analogs, which are prone to hydrolysis or nucleophilic substitution .
Biological Activity
Ethyl 4-phenoxyphenyl sulfide, a compound characterized by its unique structural features, has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
This compound is classified under organosulfur compounds. Its structure includes an ethyl group attached to a phenoxyphenyl moiety, which is further linked to a sulfur atom. This configuration allows for interactions with various biological targets, potentially modulating enzymatic activities and cellular signaling pathways.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity. For instance, research on related sulfonamide hybrids has shown promising binding affinities to bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. Inhibition of DHPS can lead to effective antibacterial strategies .
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| 4b | -10.5 | E. coli DHPS |
| 5b | -11.2 | S. aureus DHPS |
The above table summarizes the binding energies of selected compounds that are structurally similar to this compound, indicating their potential as antibacterial agents.
Cytotoxicity and Apoptosis
Cytotoxic effects of this compound have also been investigated in various cancer cell lines. For example, studies involving phenoxyindole derivatives have highlighted their neuroprotective properties alongside cytotoxic effects against glioblastoma multiforme cell lines . The ability of these compounds to induce apoptosis in cancer cells may be attributed to their interaction with cellular signaling pathways that regulate cell survival and death.
The biological activity of this compound may be mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as Bruton's tyrosine kinase (BTK) and gelatinases .
- Modulation of Signaling Pathways : Research indicates that these compounds can interfere with inflammatory pathways and oxidative stress responses, which are critical in cancer progression and bacterial infections.
Case Studies
- Neuroprotective Activity : A study on phenoxyindole derivatives demonstrated their ability to protect neuronal cells from apoptosis induced by amyloid-beta aggregation. The derivatives exhibited IC50 values indicating effective neuroprotection, suggesting a similar potential for this compound .
- Antibacterial Screening : In vitro assays conducted on related sulfonamide compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the hypothesis that this compound could possess comparable properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing Ethyl 4-phenoxyphenyl sulfide (QNZ), and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between 4-phenoxyphenylthiol and ethyl halides. Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and mass spectrometry for molecular confirmation. Yield optimization should account for solvent polarity (e.g., DMSO or ethanol) and reaction temperature .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and ethyl group integration. Infrared (IR) spectroscopy confirms sulfide (C-S) and aromatic C-H stretches. For new derivatives, include elemental analysis (microanalysis) and compare melting points with literature values. Always cite prior characterization data for known analogs .
Q. How does this compound function as an NF-κB inhibitor in inflammatory signaling studies?
- Methodological Answer : QNZ selectively inhibits NF-κB by blocking IκB kinase (IKK) activity, preventing IκB phosphorylation and subsequent NF-κB nuclear translocation. Experimental validation involves:
- In vitro assays : TNF-α-stimulated cell lines (e.g., HEK293) with luciferase reporter constructs for NF-κB activity.
- Dosage : Use 10–50 nM in DMSO, ensuring solvent controls (<0.1% v/v).
- Validation : Co-administer IKK2 overexpression vectors to confirm pathway specificity .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating QNZ’s off-target effects in kinase signaling pathways?
- Methodological Answer :
- Kinase Profiling : Use high-throughput kinase inhibition assays (e.g., ATP-binding competition assays) across a panel of 300+ kinases.
- Control Strategies : Include siRNA knockdown of NF-κB subunits (e.g., p65/RelA) to isolate pathway-specific effects.
- Data Triangulation : Cross-reference with phosphoproteomics to identify non-canonical targets. Report discrepancies between in vitro and in vivo models due to metabolic stability .
Q. How can researchers resolve contradictions in reported IC₅₀ values for QNZ across different cell lines?
- Methodological Answer :
- Variable Control : Standardize cell passage numbers, serum conditions, and TNF-α concentrations.
- Assay Replication : Repeat experiments across independent labs using shared reagent batches.
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify cell-type-specific confounding factors (e.g., basal NF-κB activity) .
Q. What strategies optimize QNZ’s solubility and stability in long-term in vitro assays?
- Methodological Answer :
- Solvent Optimization : Prefer ethanol over DMSO for prolonged assays (ethanol reduces cellular stress at 25 mM stock).
- Stability Testing : Use LC-MS to monitor degradation products under varying pH (6–8) and temperature (4°C vs. 37°C).
- Cryopreservation : Aliquot stock solutions under inert gas (N₂) to prevent oxidation .
Q. How can pharmacokinetic data for QNZ be integrated into in vivo experimental models?
- Methodological Answer :
- Dosing Regimens : Calculate bioavailability using plasma half-life (t₁/₂) from rodent PK studies. Adjust for metabolic clearance via hepatic microsome assays.
- Tissue Penetration : Use radiolabeled QNZ (³H or ¹⁴C) to quantify blood-brain barrier permeability or tumor accumulation.
- Toxicity Thresholds : Monitor organ histopathology and serum ALT/AST levels in chronic dosing models .
Q. What ethical and data management protocols are mandatory when using QNZ in human-derived cell lines or tissues?
- Methodological Answer :
- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for secondary use of human samples. Document informed consent for primary tissue sources.
- Data Anonymization : Pseudonymize genomic data linked to QNZ response profiles.
- Training : Provide GDPR-compliant training for handling personally identifiable information (PII) in multi-center studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
